molecular formula C16H19NO4 B8236661 5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid

5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B8236661
M. Wt: 289.33 g/mol
InChI Key: TVIRBDKTNDSGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a complex organic compound with the molecular formula C16H19NO4. This compound is characterized by its unique spirocyclic structure, which includes a seven-membered ring fused to a five-membered ring containing a nitrogen atom. The presence of the benzyloxycarbonyl group and the carboxylic acid functionality further adds to its chemical diversity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a protection reaction, where a benzyl chloroformate reagent is used to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid is unique due to its spirocyclic structure combined with the benzyloxycarbonyl and carboxylic acid functionalities.

Properties

IUPAC Name

7-methyl-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-15(13(18)19)10-17(11-16(15)7-8-16)14(20)21-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIRBDKTNDSGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC12CC2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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